3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one
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Overview
Description
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one is an organic compound that features a fluorophenoxy group attached to a thiomorpholine ring via a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenol with epichlorohydrin to form 3-(4-fluorophenoxy)propan-1-ol. This intermediate is then reacted with thiomorpholine in the presence of a base, such as sodium hydride, to yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF), for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone linker can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy derivatives: These compounds share a similar fluorophenoxy group but differ in the substituents attached to the aromatic ring.
Thiomorpholine derivatives: Compounds with variations in the substituents on the thiomorpholine ring.
Uniqueness
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one is unique due to the combination of the fluorophenoxy group and the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c14-11-1-3-12(4-2-11)17-8-5-13(16)15-6-9-18-10-7-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDDFLIYSQAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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